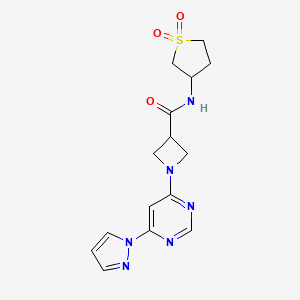

3,6,8-Trimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

TMCQ was first developed and synthesized by Loxo Oncology, Inc. in collaboration with leaders of kinase inhibitors and protein crystallography. The synthesis of quinoline and its analogues has been extensively studied, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .Applications De Recherche Scientifique

Practical and Large-Scale Synthesis

Quinoline derivatives are vital in the synthesis of pharmaceutically active compounds. An efficient synthesis method for octahydrobenzo[g]quinolines showcases the potential for large-scale manufacturing, highlighting their importance in drug development (Bänziger et al., 2000).

Photophysical Properties Study

Quinoline-based fluorophores have been developed for their unique photophysical behaviors, demonstrating applications in fluorescence spectroscopy for studying solvent polarity effects. These compounds exhibit dual emissions and large Stokes shifts, useful in biochemistry and materials science (Padalkar & Sekar, 2014).

Chemical Synthesis and Structural Studies

Quinoline-derived oligoamides have been synthesized and structurally characterized, indicating their potential in designing helical structures and foldamers. This research is significant for understanding molecular recognition and designing novel materials (Jiang et al., 2003).

Metal Ion Extraction

The modification of styrene-divinylbenzene polymers with quinoline-2-carboxylic acids demonstrates their utility in extracting metal ions from aqueous solutions, suggesting applications in environmental cleanup and resource recovery (Moberg et al., 1990).

Cytotoxic Activity for Cancer Research

Research into quinoline-4-carboxylic acid derivatives has shown significant cytotoxic activity against various carcinoma cell lines, indicating their potential as anticancer agents. This underscores the importance of quinoline derivatives in medicinal chemistry and drug discovery (Bhatt et al., 2015).

Propriétés

IUPAC Name |

3,6,8-trimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-11-5-7-15(8-6-11)19-14(4)17(20(22)23)16-10-12(2)9-13(3)18(16)21-19/h5-10H,1-4H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHAUKLOIDHDFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2C)C(=O)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6,8-Trimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(pyrrolidin-1-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2680171.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2680181.png)

![3-Chloro-4-{[(4-chlorophenyl)sulfonyl]oxy}-5-ethoxybenzoic acid](/img/structure/B2680183.png)

![1-[1-(Prop-2-yn-1-yl)piperidine-2-carbonyl]-4-(thiophen-2-yl)-1,2,3,6-tetrahydropyridine](/img/structure/B2680187.png)

![ethyl 4-[2-(4-chlorophenyl)-4,6-dioxo-3-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2680188.png)